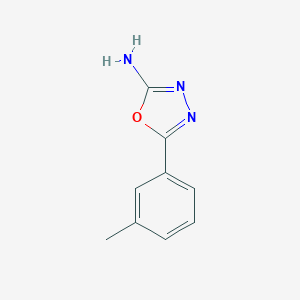

5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHZYSITDCSNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397877 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109060-64-2 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5] Derivatives of this scaffold have been reported to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties.[1][2][4] The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has been a focal point of synthetic and medicinal chemistry research due to its versatile biological profile. This guide focuses on the synthesis and characterization of a specific analogue, this compound.

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes for 1,3,4-oxadiazole derivatives. A common and effective method involves the cyclization of a suitable acyl-thiosemicarbazide precursor.

Proposed Synthetic Pathway:

A plausible and efficient synthesis commences with the reaction of 3-methylbenzoyl chloride with thiosemicarbazide to form the intermediate N-(3-methylbenzoyl)hydrazine-1-carbothioamide. This intermediate is then subjected to cyclization to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

-

Step 1: Synthesis of N-(3-methylbenzoyl)hydrazine-1-carbothioamide

-

Dissolve thiosemicarbazide (0.1 mol) in a suitable solvent such as pyridine or a mixture of ethanol and water.

-

Slowly add 3-methylbenzoyl chloride (0.1 mol) to the solution while stirring in an ice bath to control the exothermic reaction.

-

Continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-(3-methylbenzoyl)hydrazine-1-carbothioamide.

-

-

Step 2: Cyclization to this compound

-

Suspend N-(3-methylbenzoyl)hydrazine-1-carbothioamide (0.05 mol) in ethanol.

-

Add a cyclizing agent such as mercuric oxide (HgO) or iodine in the presence of a base like sodium hydroxide.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove any inorganic precipitates.

-

Allow the filtrate to cool to room temperature to crystallize the product.

-

Filter the crystals, wash with cold ethanol, and dry under vacuum to yield this compound.

-

An alternative synthetic approach involves the reaction of 3-methylbenzohydrazide with cyanogen bromide.

Characterization

Table 1: Expected Physicochemical and Spectroscopic Data

| Property/Technique | Expected Data |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 180-220 °C |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (aromatic C=C stretching), ~1250 (C-O-C stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~2.3 (s, 3H, CH₃), ~7.0-7.8 (m, 4H, Ar-H), ~7.2 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~21 (CH₃), ~120-140 (aromatic carbons), ~155 (C-NH₂ of oxadiazole), ~160 (C-aryl of oxadiazole) |

| Mass Spectrometry (m/z) | [M+H]⁺ at 176.08 |

Crystallographic Data:

Single-crystal X-ray diffraction of the related compound 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine reveals a monoclinic crystal system.[6] Similar crystallographic properties can be anticipated for the 3-methylphenyl isomer. The molecular structure would feature a planar 1,3,4-oxadiazole ring with the 3-methylphenyl group likely twisted at a slight dihedral angle relative to the heterocyclic ring. Intermolecular hydrogen bonding between the amine group and the nitrogen atoms of the oxadiazole ring of adjacent molecules is expected to be a prominent feature in the crystal packing.[6]

Potential Biological Activity and Signaling Pathways

Derivatives of 2-amino-1,3,4-oxadiazole are known to exhibit a range of biological activities, often attributed to their ability to act as bioisosteres of amides and esters, facilitating interactions with biological targets through hydrogen bonding.[8] While the specific targets for this compound have not been elucidated, related compounds have shown potential as inhibitors of various enzymes and receptors. For instance, some 1,3,4-oxadiazole derivatives have been investigated as T-type calcium channel inhibitors for the potential treatment of neuropathic pain and epilepsy.[9]

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism where a 1,3,4-oxadiazole derivative inhibits a protein kinase signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in the realm of medicinal chemistry. The synthetic protocols are well-established, and the characterization can be readily performed using standard analytical techniques. The diverse biological activities associated with the 2-amino-1,3,4-oxadiazole scaffold warrant further exploration of this compound's therapeutic potential. This guide provides a foundational framework for researchers to build upon in their efforts to develop novel therapeutic agents.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. jddtonline.info [jddtonline.info]

- 6. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. afasci.com [afasci.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.

Core Physicochemical Data

Quantitative data on the physicochemical properties of this compound and its close structural analogs are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data for structurally similar compounds are provided to offer valuable estimations.

| Property | This compound | 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 5-Phenyl-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine |

| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O[1] | C₈H₇N₃O[2] | C₁₆H₁₅N₃O₂ |

| Molecular Weight | 175.19 g/mol | 175.19 g/mol [1] | 161.16 g/mol [2] | 281.30 g/mol |

| Melting Point (°C) | Data not available | Data not available | 237-242[2] | 200–202[3] |

| Boiling Point (°C) | Data not available | Data not available | 332.3±25.0 (Predicted)[2] | Data not available |

| Water Solubility | Data not available | Soluble in THF, DMF, methanol, ethanol, isopropanol, and DMSO[4] | Data not available | Data not available |

| logP | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established methods for 1,3,4-oxadiazole derivatives and can be adapted for this compound.

Synthesis of this compound

This protocol describes a general and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[5][6]

Materials:

-

3-Methylbenzoyl chloride

-

Thiosemicarbazide

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Condensation: To a solution of thiosemicarbazide (1.0 eq) in dichloromethane (DCM), add 3-methylbenzoyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in DCM and add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours.

-

Final Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[7][8][9][10][11]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be used to ensure clear separation.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of the amine group can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.[12]

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting the stock solution in the different pH buffers. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. afasci.com [afasci.com]

- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive analysis based on the known spectroscopic data of structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from closely related structures found in the literature.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic protons (H-2', H-6') |

| ~7.3 - 7.5 | m | 2H | Aromatic protons (H-4', H-5') |

| ~7.2 (broad s) | s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Oxadiazole) |

| ~162 | C-5 (Oxadiazole) |

| ~139 | C-3' (Aromatic) |

| ~131 | C-1' (Aromatic) |

| ~129 | C-5' (Aromatic) |

| ~128 | C-6' (Aromatic) |

| ~125 | C-4' (Aromatic) |

| ~122 | C-2' (Aromatic) |

| ~21 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~1640 | Strong | C=N stretching (oxadiazole ring) |

| ~1580 | Medium | C=C stretching (aromatic ring) |

| ~1100 | Strong | C-O-C stretching (oxadiazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~175 | [M]⁺ (Molecular Ion) |

| Other fragments | Consistent with the loss of small molecules (e.g., N₂, CO) and fragmentation of the aromatic and oxadiazole rings. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform an ATR correction on the resulting spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation (ESI): Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Sample Introduction (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity.

-

Visualization of Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: General synthetic workflow for this compound.

Caption: Spectroscopic analysis workflow for structural confirmation.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure and Molecular Geometry

The molecular structures of 5-aryl-1,3,4-oxadiazol-2-amine derivatives are characterized by the planarity of the 1,3,4-oxadiazole ring. The substituent at the 5-position (an aryl group) is typically twisted with respect to this central heterocyclic ring. The degree of this twist, represented by the dihedral angle, is a key conformational feature. The amine group at the 2-position participates in extensive hydrogen bonding, which is a dominant factor in the crystal packing, often leading to the formation of dimers or extended three-dimensional networks.[1][2][3][4][5][6]

The crystallographic data for several derivatives are summarized in the table below. These compounds crystallize in monoclinic space groups.

| Compound | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[1] | 5-Phenyl-1,3,4-oxadiazol-2-amine[4] | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine[6] | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine[2][5] |

| Formula | C₉H₉N₃O | C₈H₇N₃O | C₉H₉N₃O₂ | C₁₂H₉N₃O₂ |

| Molar Mass ( g/mol ) | 175.19 | 161.17 | 191.19 | 227.22 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 12.161(2) | 11.194(3) | 17.581(3) | 13.195(3) |

| b (Å) | 5.9374(3) | 5.8990(5) | 5.0730(3) | 5.6162(8) |

| c (Å) | 12.8282(15) | 15.034(5) | 11.192(2) | 14.958(3) |

| β (°) | 108.012(19) | 130.193(18) | 108.096(3) | 107.00(2) |

| Volume (ų) | 880.9(2) | 758.3(3) | 946.5(3) | 1060.0(3) |

| Z | 4 | 4 | 4 | 4 |

| Temperature (K) | 291 | 291 | 293 | 293 |

| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |

The molecular geometry is further defined by specific bond lengths, angles, and torsion angles within the oxadiazole ring and between the ring and its substituents. The oxadiazole ring exhibits characteristic C-O, C=N, and N-N bond lengths. The planarity of the ring is confirmed by the small torsion angles within it.

| Parameter | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[1] | 5-Phenyl-1,3,4-oxadiazol-2-amine[3][4] | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine[2][5] |

| Dihedral Angle (Aryl-Oxadiazole) (°) | 26.37 | 13.42(18) | 5.7(6) (Furan), 3.34(18) (Phenyl) |

| Oxadiazole Ring Torsion Angle (C-N-N-C) (°) | -0.3(2) | Not Reported | Not Reported |

| C-O Bond Lengths (Å) | 1.3608(19), 1.3754(19) | 1.369(2), 1.364(3) | Not Reported |

| C=N Bond Lengths (Å) | 1.279(2), 1.296(2) | 1.285(3), 1.289(3) | Not Reported |

| N-N Bond Length (Å) | 1.4129(19) | Not Reported | Not Reported |

| C-O-C Angle (°) | 102.79(11) | Not Reported | Not Reported |

Experimental Protocols

The synthesis and structural characterization of these compounds follow established chemical and crystallographic methods.

A common synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles involves the cyclization of an appropriate precursor. For instance, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine can be synthesized by refluxing a mixture of a benzaldehyde derivative and semicarbazide hydrochloride in ethanol.[1] Another prevalent method is the reaction of an aryl hydrazide with a cyclizing agent like phosphorus oxychloride.[7] For N-substituted derivatives, a multi-step synthesis starting from a substituted thiosemicarbazide can be employed, with cyclization facilitated by reagents such as manganese(II) acetate.[2][5]

The general workflow for the synthesis and characterization is depicted below.

Caption: General workflow for synthesis and structural analysis.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent.

-

Data Collection: Diffraction data are collected on a diffractometer (e.g., Rigaku or Agilent) using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å).[1][2][4][5] Data collection is performed at a controlled temperature, often room temperature (291-293 K).[1][2][4][5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][2] Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[1][4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[1][4]

The logical relationship for determining crystal structure is outlined in the diagram below.

Caption: Workflow for single-crystal X-ray structure determination.

Computational Studies

In addition to experimental methods, computational studies, such as Density Functional Theory (DFT), are often employed to optimize the molecular geometry of 1,3,4-oxadiazole derivatives. These studies can predict bond lengths, bond angles, and other molecular properties, which can then be correlated with experimental data.[7] Molecular docking studies are also performed to investigate the binding interactions of these compounds with biological targets, such as enzymes, which is crucial for drug development.[8][9]

Conclusion

The crystal structures of 5-aryl-1,3,4-oxadiazol-2-amine derivatives are well-defined, with the oxadiazole ring serving as a planar scaffold. The overall molecular conformation is largely determined by the rotation of the aryl substituent, while the crystal packing is dominated by hydrogen bonding involving the 2-amino group. The data and protocols summarized in this guide provide a solid foundation for researchers working on the design and development of novel therapeutic agents based on this important heterocyclic core.

References

- 1. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Phenyl-1,3,4-oxadiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Preliminary Biological Screening of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary biological screening of the novel compound, 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][3][4] This document provides detailed experimental protocols for in vitro evaluation of this specific derivative against a panel of bacterial, fungal, and cancer cell lines. Methodologies for determining key quantitative metrics such as Minimum Inhibitory Concentration (MIC), Zone of Inhibition, and IC50 values are described. Furthermore, this guide presents a logical workflow for the screening process and a hypothetical signaling pathway potentially modulated by this class of compounds, visualized through Graphviz diagrams. The presented data, while illustrative, serves as a template for the systematic evaluation and reporting of the biological potential of this compound.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[5] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological properties.[3][4][6] The introduction of a 3-methylphenyl group at the 5-position and an amine group at the 2-position of the oxadiazole core in this compound suggests the potential for novel biological activities. This guide details a systematic approach to the initial biological evaluation of this compound.

Synthesis

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones.[7]

Proposed Synthesis of this compound:

-

Semicarbazone Formation: 3-Methylbenzaldehyde is reacted with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is typically refluxed for a period to yield the corresponding semicarbazone.

-

Oxidative Cyclization: The resulting semicarbazone is then subjected to oxidative cyclization. A common method involves the use of a mild oxidizing agent like bromine in glacial acetic acid. The reaction mixture is stirred at room temperature, followed by neutralization to precipitate the crude product.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound.

Experimental Protocols for Biological Screening

Antimicrobial Activity Screening

3.1.1. Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

-

Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

-

Protocol:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the inoculated agar surface.

-

A standard antibiotic (e.g., Amoxicillin) and a solvent control disc are also placed on the agar.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

-

3.1.2. Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol (Broth Microdilution Method):

-

Dispense Mueller-Hinton broth into the wells of a 96-well microtiter plate.

-

Prepare a serial two-fold dilution of the test compound in the wells.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

-

Antifungal Activity Screening

3.2.1. Agar Well Diffusion Method

-

Fungal Strains: Candida albicans, Aspergillus niger

-

Protocol:

-

Prepare Potato Dextrose Agar (PDA) plates.

-

Spread a standardized fungal spore suspension over the surface of the agar.

-

Create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Add a known concentration of the test compound (dissolved in a suitable solvent) to the wells.

-

A standard antifungal agent (e.g., Fluconazole) and a solvent control are used in separate wells.

-

Incubate the plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

-

Protocol (Broth Microdilution Method):

-

Similar to the antibacterial MIC protocol, but using a suitable broth for fungal growth (e.g., RPMI-1640).

-

Incubate at 28°C for 48-72 hours.

-

The MIC is determined as the lowest concentration that inhibits visible fungal growth.

-

Anticancer Activity Screening

3.3.1. MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and a normal cell line like HEK293 for selectivity).

-

Protocol:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

Quantitative data from the biological screening should be summarized in clear and concise tables.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Gram-positive | ||

| S. aureus | 18 | 62.5 |

| B. subtilis | 20 | 31.25 |

| Gram-negative | ||

| E. coli | 12 | 125 |

| P. aeruginosa | 10 | 250 |

| Standard | ||

| Amoxicillin | 25 | 8 |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| C. albicans | 16 | 62.5 |

| A. niger | 14 | 125 |

| Standard | ||

| Fluconazole | 22 | 16 |

Table 3: Anticancer Activity (IC50 values) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 25.5 |

| HCT-116 | Colon | 32.8 |

| A549 | Lung | 45.1 |

| HEK293 | Normal Kidney | >100 |

| Standard | ||

| Doxorubicin | - | 1.2 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary biological screening of the target compound.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of 2-Amino-1,3,4-Oxadiazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-1,3,4-oxadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have established it as a cornerstone for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad and potent spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-amino-1,3,4-oxadiazole derivatives. It is designed to serve as a foundational resource for researchers engaged in drug discovery, offering field-proven insights, detailed experimental protocols, and an exploration of the key molecular mechanisms underpinning the scaffold's diverse bioactivities.

The 2-Amino-1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring is particularly noteworthy.[2] This five-membered ring, containing one oxygen and two nitrogen atoms, acts as a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability.[3] The addition of an amino group at the 2-position creates the 2-amino-1,3,4-oxadiazole scaffold, a structure that provides a critical hydrogen bond donor/acceptor site. This functional group is instrumental in facilitating molecular interactions with various biological targets, thereby enabling a wide range of pharmacological responses.[3][4]

Synthetic Strategies for 2-Amino-1,3,4-Oxadiazole Derivatives

The feasibility of a scaffold in drug discovery is heavily dependent on efficient and versatile synthetic routes. The 2-amino-1,3,4-oxadiazole core can be synthesized through several reliable methods, most commonly involving the cyclization of a semicarbazide or thiosemicarbazide intermediate.

A prevalent and effective method is the oxidative cyclization of aldehyde semicarbazones.[1] This approach is favored for its operational simplicity and tolerance of a wide variety of functional groups on the starting aldehyde, allowing for the generation of diverse compound libraries. Iodine-mediated cyclization is another efficient technique that proceeds under mild conditions.[5][6]

Experimental Protocol: Synthesis via Oxidative Cyclization of an Aldehyde Semicarbazone

This protocol describes a general procedure for synthesizing a 2-amino-5-substituted-1,3,4-oxadiazole, a method noted for its efficiency.[1]

Step 1: Formation of Semicarbazone Intermediate

-

Dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a minimal amount of water.

-

In a separate flask, dissolve the desired substituted aldehyde (1.0 eq) in methanol.

-

Add the aldehyde solution to the semicarbazide solution dropwise while stirring at room temperature. A white precipitate typically forms upon addition.

-

Continue stirring the mixture for 20-30 minutes to ensure complete reaction.

-

Filter the resulting precipitate (the semicarbazone), wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Oxadiazole

-

Suspend the dried semicarbazone intermediate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add an iodine (I₂) solution (1.1 eq) and a base such as sodium hydroxide (NaOH) (2.0 eq).[7]

-

Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting solid product by filtration, wash thoroughly with water to remove any inorganic impurities, and then with a sodium thiosulfate solution to remove excess iodine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).[5]

Anticancer Activities

The 2-amino-1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing potent cytotoxicity against a wide array of human cancer cell lines.[1][8] The anticancer action is often multifactorial, targeting key enzymes and signaling pathways essential for cancer cell proliferation and survival.[1][9]

Mechanism of Action

The versatility of the scaffold allows for modifications that target various cellular processes. Key molecular targets identified include:

-

Enzyme Inhibition: Derivatives have shown potent inhibitory activity against histone deacetylase (HDAC), telomerase, thymidylate synthase, and topoisomerase II.[1][10] For instance, certain propanamide-based 1,3,4-oxadiazole derivatives are significant inhibitors of the HDAC8 enzyme.[10]

-

Growth Factor Receptor Inhibition: Some compounds function as inhibitors of critical growth factor receptors like the epidermal growth factor receptor (EGFR), disrupting downstream signaling pathways that promote cell growth.[10]

-

Nucleic Acid Interaction: The planar structure of the oxadiazole ring allows some derivatives to intercalate with DNA or interact with telomeres, structures at the end of chromosomes, leading to cell cycle arrest and apoptosis.[8][9]

Data on Anticancer Activity

The following table summarizes the activity of selected 2-amino-1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | [1] |

| 2-(3,4,5-trimethoxyphenyl)-5-(...)-1,3,4-oxadiazole | MCF-7 (Breast) | IC₅₀ | 0.34 µM | [10] |

| 1,3,4-oxadiazole thioether derivative (Compound 37) | HepG2 (Liver) | IC₅₀ | 0.7 µM | [9] |

| Quinoline-conjugated 1,3,4-oxadiazole (Compound 8) | HepG2 (Liver) | IC₅₀ | 1.2 µM | [9] |

| 5-substituted 2-amino-1,3,4-oxadiazole (Compound 1o) | HepG2 (Liver) | IC₅₀ | 10.16 µM | [5] |

Note: Growth Percent (GP) values indicate growth relative to a no-drug control; lower values signify higher activity. IC₅₀ is the concentration required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Antimicrobial Activities

With the global rise of antimicrobial resistance, there is an urgent need for new chemical entities to combat pathogenic microbes.[11] 2-Amino-1,3,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a broad range of bacteria and fungi.[3][11]

Antibacterial and Antifungal Spectrum

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi).[5][11][12] The mechanism is often linked to the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid synthesis.[12]

-

Antifungal Activity: Potent antifungal effects have been observed against pathogenic fungi like Candida albicans and Aspergillus niger.[3][5] The activity is often compared to standard antifungal drugs such as ketoconazole or griseofulvin.[3][13]

Data on Antimicrobial Activity

| Compound ID/Description | Target Microbe | Activity Metric | Value (µg/mL) | Reference |

| Compound 1b | Streptococcus faecalis | MIC | 4 | [5] |

| Compound 1e | Staphylococcus aureus (MSSA) | MIC | 4 | [5] |

| Compound 2g | Candida albicans | MIC | 8 | [5] |

| 2-acylamino derivative (22b) | Bacillus subtilis | MIC | 0.78 | [11][12] |

| 2-acylamino derivative (22a) | Staphylococcus aureus | MIC | 1.56 | [11][12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key factor in numerous diseases. Derivatives of the 2-amino-1,3,4-oxadiazole scaffold have demonstrated significant anti-inflammatory and analgesic properties.[3][13]

Mechanism of Action

The primary mechanism for the anti-inflammatory effect of many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[14] Some derivatives also exhibit anti-inflammatory action by preventing the denaturation of proteins, a well-documented cause of inflammation.[15]

Data on Anti-inflammatory Activity

| Compound ID/Description | Assay | Activity Metric | Value | Reference |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole | Carrageenan-induced paw edema | % Inhibition | ~33% to 62% | [13] |

| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | Protein denaturation | % Inhibition | 74.16% | [14] |

| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6d) | Protein denaturation | % Inhibition | 70.56% | [14] |

| 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole | Analgesic test | Max. Activity | 81.86% | [3] |

Experimental Protocol: In-Vitro Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[15]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 2.0 mL of the test compound at various concentrations (e.g., 50-250 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from a fresh hen's egg).

-

Control and Standard: Prepare a control solution containing the same mixture but without the test compound. Use a standard anti-inflammatory drug like Diclofenac Sodium for comparison.

-

Incubation: Incubate all samples at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Anticonvulsant Activities

Epilepsy is a neurological disorder characterized by recurrent seizures. The 2-amino-1,3,4-oxadiazole scaffold has been successfully utilized to develop potent anticonvulsant agents.[2][3]

Mechanism of Action and Evaluation

Several derivatives are believed to exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Specifically, some compounds show a strong binding affinity for the benzodiazepine binding site on the GABA-A receptor, enhancing its inhibitory function.[4][16]

Anticonvulsant activity is typically evaluated in rodent models using two primary tests:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.

Data on Anticonvulsant Activity

| Compound ID/Description | Test Model | Activity Metric | Value (mg/kg) | Reference |

| Compound 5b | MES | ED₅₀ | 8.9 | [16] |

| Compound 5b | scPTZ | ED₅₀ | 10.2 | [16] |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (40) | MES & scPTZ | Noted as "extremely good" | - | [17] |

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocol: Overview of the Maximal Electroshock (MES) Test

-

Animal Model: Use adult mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses.

-

Induction of Seizure: After a set period (e.g., 30-60 minutes), deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the hind-limb tonic extensor component. The ED₅₀ is calculated based on the dose-response data.

Future Perspectives and Conclusion

The 2-amino-1,3,4-oxadiazole scaffold has unequivocally demonstrated its value as a versatile and pharmacologically significant core in modern drug discovery. Its broad spectrum of biological activities—spanning oncology, infectious diseases, inflammation, and neurology—highlights its immense therapeutic potential.[13][18]

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms to facilitate rational drug design.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to identify candidates with favorable drug-like properties.

-

Exploration of Other Activities: The scaffold has also shown promise in other areas, including antiviral, antioxidant, and antidiabetic activities, which warrant further investigation.[3][13]

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. archives.ijper.org [archives.ijper.org]

- 18. d-nb.info [d-nb.info]

The Structure-Activity Relationship of 5-Aryl-1,3,4-Oxadiazol-2-Amines: An In-depth Technical Guide

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Among these, the 5-aryl-1,3,4-oxadiazol-2-amine core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The nature and position of substituents on both the 5-aryl ring and the 2-aminoaryl moiety play a crucial role in determining their potency and selectivity.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, as evaluated by the National Cancer Institute (NCI) using a 60-cell line screen. The data is presented as the mean growth percent (GP).[4][5]

| Compound ID | 5-Aryl Substituent (R1) | 2-Amino-Aryl Substituent (R2) | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma, 15.43), K-562 (Leukemia, 18.22), T-47D (Breast, 34.27), HCT-15 (Colon, 39.77)[4][5] |

| 4u | 4-Chlorophenyl | 2,4-Dimethylphenyl | 78.46 | MDA-MB-435 (Melanoma, 6.82), K-562 (Leukemia, 24.80), NCI-H522 (Non-small cell lung, 41.03)[4] |

| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97.03 | HOP-92 (Non-small cell lung, 75.06), MOLT-4 (Leukemia, 76.31)[4] |

| 4v | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | - | - |

SAR Analysis:

From the data presented, several key SAR trends can be identified:

-

Substitution on the 2-Amino-Aryl Ring: The presence of a 2,4-dimethylphenyl group at the 2-amino position (compounds 4s and 4u ) appears to be favorable for anticancer activity, resulting in lower mean growth percentages compared to other substitution patterns.[4]

-

Substitution on the 5-Aryl Ring:

-

An electron-donating methoxy group at the para-position of the 5-aryl ring (compound 4s ) contributes to potent activity.[4][5]

-

An electron-withdrawing chloro group at the para-position (compound 4u ) also results in significant activity, suggesting that both electron-donating and electron-withdrawing groups can be tolerated, but their specific placement is crucial.[4]

-

The presence of a hydroxyl group at the para-position (compound 4v ) has also been noted for its activity.[4]

-

Dimethoxy substitution at the 3 and 4 positions of the 5-aryl ring, combined with a 4-bromophenyl at the 2-amino position (compound 4j ), leads to a decrease in broad-spectrum activity.[4]

-

Antimicrobial Activity

5-Aryl-1,3,4-oxadiazol-2-amines have also been investigated for their potential as antimicrobial agents. The structural modifications that influence their antibacterial and antifungal efficacy are summarized below.

Quantitative SAR Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of a series of 1,3,4-oxadiazole derivatives against various microbial strains.

| Compound ID | 5-Aryl/Alkyl Substituent (R1) | 2-Amino-Aryl Substituent (R2) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. A. niger |

| 5f | 4-Methoxyphenyl | Pyridin-2-ylmethyl | - | - | 4[6] |

| 5g | 3,4-Dimethoxyphenyl | Pyridin-2-ylmethyl | - | - | 8[6] |

| OX7 | - | - | - | 15.75 | - |

| OX11 | - | - | - | 15.75 | - |

SAR Analysis:

-

Antifungal Activity: The presence of a methoxy group on the 5-aryl ring appears to be beneficial for antifungal activity. Compound 5f , with a 4-methoxyphenyl group, exhibited the highest potency against Aspergillus niger.[6] The introduction of a second methoxy group, as in compound 5g , slightly reduced the activity.[6]

-

Antibacterial Activity: Specific substitution patterns can lead to potent antibacterial activity, as seen with compounds OX7 and OX11 against E. coli.[7]

Enzyme Inhibition

Certain 5-aryl-1,3,4-oxadiazol-2-amines have been identified as inhibitors of various enzymes, highlighting another avenue for their therapeutic application.

Quantitative SAR Data for Enzyme Inhibition

The following table summarizes the inhibitory activity of selected compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]

| Compound Class | General Structure | AChE IC50 (µM) | BChE IC50 (µM) |

| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | 5-Aryl-1,3,4-oxadiazole with N-dodecyl amine | 12.8 - 99.2 | > 53.1 |

SAR Analysis:

-

The 5-aryl-1,3,4-oxadiazol-2-amine scaffold decorated with a long alkyl chain, such as a dodecyl group, at the 2-amino position, demonstrates moderate dual inhibition of both AChE and BChE.[8][9] These compounds were generally more effective as inhibitors of AChE.[8][9]

Experimental Protocols

General Synthesis of 5-Aryl-N-aryl-1,3,4-oxadiazol-2-amines

A common synthetic route to these compounds involves the cyclization of aryl semicarbazides.

Protocol:

-

Formation of Aryl Semicarbazide: An equimolar amount of the appropriate aryl hydrazide and aryl isocyanate are refluxed in a suitable solvent (e.g., dry tetrahydrofuran) for 3-6 hours. The completion of the reaction is monitored by thin-layer chromatography.

-

Cyclization: The resulting aryl semicarbazide is then cyclized to the corresponding 5-aryl-N-aryl-1,3,4-oxadiazol-2-amine. This is typically achieved by treating the semicarbazide with a dehydrating agent such as tosyl chloride in the presence of a base like pyridine.

-

Purification: The final product is purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The anticancer activity of the synthesized compounds is often evaluated using the NCI-60 cell line screening protocol.[4][5]

Protocol:

-

Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates.

-

Compound Addition: The test compounds are added to the wells at a single concentration of 10⁻⁵ M.

-

Incubation: The plates are incubated for 48 hours.

-

Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the bound dye.

-

Data Analysis: The absorbance is read on an automated plate reader, and the growth percent (GP) is calculated for each compound against each cell line.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[3]

Protocol:

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives has been linked to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and STAT3 pathways.[10][11][12]

Mechanism of Action:

Some 5-aryl-1,3,4-oxadiazol-2-amine derivatives may exert their anticancer effects by inhibiting the NF-κB signaling pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. Free NF-κB then translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. By inhibiting the IKK complex, the oxadiazole compounds can prevent the activation of NF-κB, thereby suppressing tumor growth.[10][11]

Conclusion

The 5-aryl-1,3,4-oxadiazol-2-amine scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substituents on both the 5-aryl and 2-amino-aryl rings can lead to compounds with potent and selective anticancer, antimicrobial, and enzyme inhibitory activities. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of new and more effective derivatives. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this important class of compounds.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Synthetic Pathways of 2,5-Disubstituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The 2,5-disubstituted variants, in particular, exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to this versatile heterocyclic core, complete with detailed experimental protocols, quantitative data, and visual representations of both synthetic workflows and relevant biological signaling pathways.

Core Synthetic Strategies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is predominantly achieved through cyclization reactions. The most common and versatile methods involve the dehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines) or the oxidative cyclization of N-acylhydrazones. Other notable methods include one-pot syntheses and microwave-assisted protocols that offer advantages in terms of efficiency and reaction times.

Cyclodehydration of 1,2-Diacylhydrazines

This is a classical and widely employed method for the synthesis of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles. The reaction involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent.

General Reaction Scheme:

Caption: General synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via diacylhydrazine cyclodehydration.

A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common.[1][2][3][4][5][6][7] Other reagents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and acetic anhydride.[3]

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration

-

Synthesis of 1,2-Dibenzoylhydrazine: To a solution of benzhydrazide (1.36 g, 10 mmol) in a suitable solvent such as pyridine or dichloromethane, benzoyl chloride (1.40 g, 10 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried to yield 1,2-dibenzoylhydrazine.

-

Cyclodehydration: 1,2-dibenzoylhydrazine (2.40 g, 10 mmol) is refluxed in an excess of phosphorus oxychloride (5-10 mL) for 1-3 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

| Starting Materials | Dehydrating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1,2-Dibenzoylhydrazine | POCl₃ | Neat | 1-3 | 85-95 | [1][2] |

| Substituted Diacylhydrazines | SOCl₂ | Neat | 2-5 | 70-90 | [3] |

| Aromatic Diacylhydrazines | PPA | Neat | 4-8 | 65-85 | [3] |

Oxidative Cyclization of N-Acylhydrazones

This method provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles from the condensation product of an acid hydrazide and an aldehyde. Various oxidizing agents can be used to effect the cyclization.

General Reaction Scheme:

Caption: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.

Common oxidizing agents include iodine,[1][8] (diacetoxyiodo)benzene (DIB), and N-bromosuccinimide (NBS).

Experimental Protocol: Iodine-Mediated Oxidative Cyclization [1][8]

-

Formation of N-Acylhydrazone: An equimolar mixture of an acid hydrazide (10 mmol) and an aldehyde (10 mmol) is refluxed in ethanol for 2-4 hours. The reaction mixture is then cooled, and the precipitated N-acylhydrazone is filtered and washed with cold ethanol.

-

Oxidative Cyclization: The N-acylhydrazone (5 mmol) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). To this solution, iodine (10 mol%) and potassium carbonate (2 equivalents) are added. The mixture is heated at 100-120 °C for 4-6 hours. After completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Starting Materials | Oxidizing Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Aroylhydrazones | I₂ | K₂CO₃ | DMSO | 4-6 | 70-92 | [1] |

| N-Acylhydrazones | (Diacetoxyiodo)benzene | - | Dichloromethane | 1-3 | 80-95 | [9] |

| N-Acylhydrazones | N-Bromosuccinimide | - | Acetonitrile | 2-4 | 75-90 |

One-Pot Syntheses

One-pot procedures are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources. Several one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed.

Experimental Protocol: One-Pot Synthesis from Carboxylic Acids and Hydrazides [10][11]

A mixture of a carboxylic acid (1.1 mmol), a hydrazide (1.0 mmol), and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 mmol) in a solvent like dichloromethane or N,N-dimethylformamide (DMF) is stirred at room temperature. A base, such as triethylamine (2.0 mmol), is added, and the reaction is stirred for 12-24 hours. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with a dehydrating agent like triphenylphosphine (1.5 mmol) and hexachloroethane (1.5 mmol) in acetonitrile and refluxed for 2-4 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography.

| Reactants | Coupling/Dehydrating System | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Carboxylic Acid, Hydrazide | EDCI / PPh₃, C₂Cl₆ | DMF/Acetonitrile | 14-28 | 60-85 | |

| Arylacetic Acids, Hydrazides | Cu(OAc)₂, O₂ | DMF | 4 | 70-90 | [10][11] |

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating.[3][12][13][14][15]

Experimental Protocol: Microwave-Assisted Synthesis from Hydrazides and Aldehydes [15]

A mixture of a hydrazide (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a dehydrating agent like sodium bisulfite in a solvent mixture such as ethanol-water is subjected to microwave irradiation (e.g., 300 W) for 3-10 minutes. After completion, the reaction mixture is cooled, and the product is precipitated by adding ice-cold water. The solid is filtered, washed with water, and recrystallized from ethanol.

| Starting Materials | Catalyst/Dehydrating Agent | Solvent | Microwave Power (W) | Reaction Time (min) | Yield (%) | Reference |

| Hydrazides, Aldehydes | NaHSO₃ | Ethanol/Water | 300 | 3-10 | 85-95 | [13] |

| Hydrazides, Carboxylic Acids | POCl₃ | Neat | 150-300 | 5-15 | 80-96 | [14] |

Biological Signaling Pathways Involving 2,5-Disubstituted 1,3,4-Oxadiazoles

The diverse biological activities of 2,5-disubstituted 1,3,4-oxadiazoles stem from their ability to interact with various biological targets and modulate key signaling pathways.

Anti-inflammatory Activity: Inhibition of the LPS-TLR4-NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines. Some 2,5-disubstituted 1,3,4-oxadiazoles have been shown to exert anti-inflammatory effects by inhibiting this pathway.[16]

Caption: Inhibition of the LPS-TLR4-NF-κB signaling pathway by 2,5-disubstituted 1,3,4-oxadiazoles.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Many 2,5-diaryl-1,3,4-oxadiazoles have been identified as potent and selective COX-2 inhibitors.[14][15][17][18][19]

Caption: Selective inhibition of the COX-2 enzyme by 2,5-disubstituted 1,3,4-oxadiazoles.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[][21][22][23] Inhibitors of MAO (MAOIs) are used in the treatment of depression and neurodegenerative diseases. There are two isoforms, MAO-A and MAO-B, with different substrate specificities. Certain 2,5-disubstituted 1,3,4-oxadiazoles have been developed as selective MAO inhibitors.[24]

Caption: Mechanism of action of 2,5-disubstituted 1,3,4-oxadiazoles as monoamine oxidase inhibitors.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole core represents a privileged scaffold in drug discovery, accessible through a variety of robust and efficient synthetic methodologies. This guide has outlined the most prominent synthetic pathways, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic efforts. Furthermore, the visualization of key biological signaling pathways modulated by these compounds underscores their therapeutic potential and provides a foundation for the rational design of new and more effective drug candidates. The continued exploration of novel synthetic routes and the deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation therapeutics based on this versatile heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. blogs.rsc.org [blogs.rsc.org]

- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]